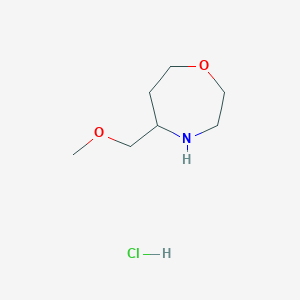

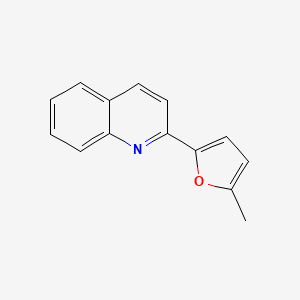

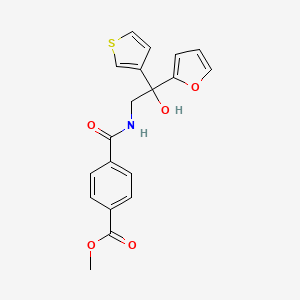

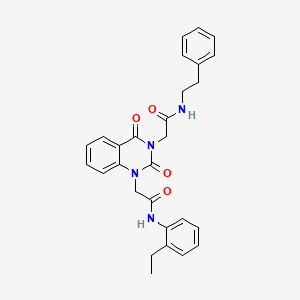

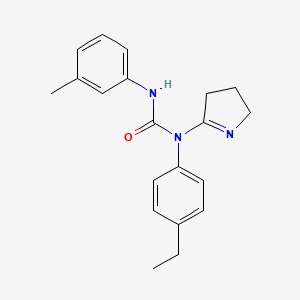

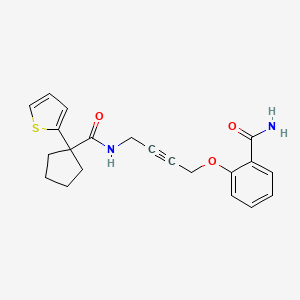

![molecular formula C14H17N3O3S B2389392 N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 350492-89-6](/img/structure/B2389392.png)

N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a chemical compound . It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. One common method involves the reaction of trichloromethylarenes with furan-2,5-dicarboxylic acid dihydrazide . Another method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement . The specific synthesis process for “this compound” is not mentioned in the available resources.Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with structures related to N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles, such as those containing the [1,3,4]oxadiazol moiety, exhibit significant antibacterial and antifungal activities. These compounds have been tested against a variety of pathogens, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans, demonstrating potent efficacy in vitro (Devi, Shahnaz, & Prasad, 2022).

Cytotoxicity

The cytotoxic properties of these compounds have also been a focus of research. Certain derivatives have shown promising results in bioassays using brine shrimp, indicating potential for further investigation in cancer research and the development of new anticancer agents. Notably, some synthesized compounds exhibit good cytotoxic activities, suggesting their applicability in developing treatments targeting cancer cells (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

Research into the applications of this compound extends into materials science, particularly in corrosion inhibition. Derivatives of this compound have been synthesized and assessed for their ability to prevent corrosion in various metals, demonstrating significant potential in this area. These studies highlight the compound's versatility and potential for application in protecting materials from degradation (Yıldırım & Cetin, 2008).

Energetic Materials Development

Furthermore, derivatives featuring the [1,3,4]oxadiazol moiety have been explored for use in the development of insensitive energetic materials. These studies focus on synthesizing compounds that can serve as components in explosives, propellants, or pyrotechnics, offering improved safety and stability compared to traditional materials. The research underscores the compound's potential in creating more stable and less sensitive energetic materials, which could revolutionize safety standards in the industry (Yu et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .

Biochemical Pathways

The compound affects the polyol pathway by targeting aldose reductase . This pathway is implicated in several health conditions, including diabetic complications. By inhibiting aldose reductase, the compound may help mitigate these conditions .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

The inhibition of aldose reductase can potentially prevent or slow the progression of certain diabetic complications .

Biochemical Analysis

Biochemical Properties

It is known that oxadiazole derivatives show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity

Cellular Effects

Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as growth factors, enzymes, kinases, etc

Molecular Mechanism

It is known that oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as growth factors, enzymes, kinases, etc

properties

IUPAC Name |

N-cyclohexyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(20-14)11-7-4-8-19-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULOHQMLGNXALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2389324.png)

![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)